3-Methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
CAS No.: 2195877-51-9
Cat. No.: VC6565636
Molecular Formula: C13H16N4O4
Molecular Weight: 292.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2195877-51-9 |
|---|---|
| Molecular Formula | C13H16N4O4 |
| Molecular Weight | 292.295 |
| IUPAC Name | 3-methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C13H16N4O4/c1-15-11(18)8-17(13(15)20)9-3-6-16(7-4-9)12(19)10-2-5-14-21-10/h2,5,9H,3-4,6-8H2,1H3 |
| Standard InChI Key | ASJAGHCDXIBQEF-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=NO3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 3-methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, reflects its intricate architecture. Key structural features include:
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A piperidine ring substituted at the 4-position with an imidazolidine-dione group.
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An oxazole-5-carbonyl moiety attached to the piperidine nitrogen.
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A methyl group at the 3-position of the imidazolidine-dione core.
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 292.29 g/mol | PubChem |
| InChI Key | ASJAGHCDXIBQEF-UHFFFAOYSA-N | PubChem |
| SMILES | CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=NO3 | PubChem |
The compound’s imidazolidine-2,4-dione core is a hallmark of hydantoin derivatives, which are known for their diverse biological activities, including anticonvulsant and antimicrobial effects. The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, contributes to its potential as a pharmacophore due to its electron-rich nature and ability to participate in hydrogen bonding.
Synthesis and Industrial Production
The synthesis of 3-methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves multi-step reactions optimized for yield and purity.
Key Synthetic Steps
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Oxazole Ring Formation: The 1,2-oxazole moiety is typically synthesized via cyclization of β-ketoamides or through the Robinson-Gabriel synthesis, which employs dehydration of 2-acylaminoketones.
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Piperidine Functionalization: The piperidine ring is introduced via hydrogenation of pyridine derivatives or through nucleophilic substitution reactions.
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Coupling Reactions: The oxazole-5-carbonyl group is attached to the piperidine nitrogen using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Imidazolidine-Dione Assembly: The imidazolidine-2,4-dione core is formed via cyclization of urea derivatives under acidic or basic conditions, with a methyl group introduced at the 3-position through alkylation.
Industrial Scalability
Industrial production prioritizes continuous flow reactors and automated purification systems to enhance efficiency. For example, VulcanChem reports that optimized reaction conditions (e.g., controlled temperature at and pressure at 2 atm) achieve yields exceeding 75% for critical steps.
Research Applications
Pharmaceutical Development
The compound serves as a building block for designing kinase inhibitors and GPCR modulators. Its piperidine and oxazole groups are prevalent in FDA-approved drugs, such as the antipsychotic risperidone and the antifungal voriconazole.
Material Science
Oxazole derivatives are employed in photoactive polymers due to their electron-deficient aromatic systems. Functionalization of the imidazolidine-dione core could yield materials with tunable fluorescence properties.
Comparison with Structural Analogs
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 03M (Ligand Expo) | Chloro-indolyl substituent | Unknown |
| Hydantoin | Lacks oxazole and piperidine | Anticonvulsant, antimicrobial |
The methyl group and oxazole-5-carbonyl moiety in 3-methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione distinguish it from simpler hydantoins, potentially enhancing target selectivity .
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